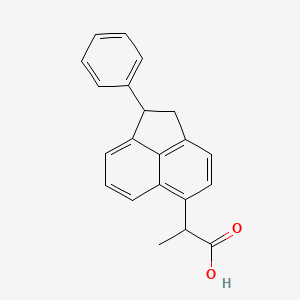
N-Methyl-N-(4-methyl-2,3-dihydro-1H-indol-1-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea,N-(2,3-dihydro-4-methyl-1H-indol-1-yl)-N-methyl-(9CI) is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound features a unique structure that includes an indole ring, which is a common motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea,N-(2,3-dihydro-4-methyl-1H-indol-1-yl)-N-methyl-(9CI) typically involves the reaction of 2,3-dihydro-4-methyl-1H-indole with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time.
化学反応の分析
Types of Reactions
Thiourea,N-(2,3-dihydro-4-methyl-1H-indol-1-yl)-N-methyl-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
科学的研究の応用
Thiourea,N-(2,3-dihydro-4-methyl-1H-indol-1-yl)-N-methyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of Thiourea,N-(2,3-dihydro-4-methyl-1H-indol-1-yl)-N-methyl-(9CI) involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to changes in cellular pathways and biological processes.
類似化合物との比較
Similar Compounds
Thiourea: A simpler compound with similar chemical properties but lacking the indole ring.
N-methylthiourea: Similar structure but without the indole ring.
Indole-3-carbinol: Contains the indole ring but lacks the thiourea group.
Uniqueness
Thiourea,N-(2,3-dihydro-4-methyl-1H-indol-1-yl)-N-methyl-(9CI) is unique due to the combination of the indole ring and the thiourea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
790158-87-1 |
|---|---|
分子式 |
C11H15N3S |
分子量 |
221.32 g/mol |
IUPAC名 |
1-methyl-1-(4-methyl-2,3-dihydroindol-1-yl)thiourea |
InChI |
InChI=1S/C11H15N3S/c1-8-4-3-5-10-9(8)6-7-14(10)13(2)11(12)15/h3-5H,6-7H2,1-2H3,(H2,12,15) |
InChIキー |
VWZZKTXJNVLHOK-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CCN(C2=CC=C1)N(C)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


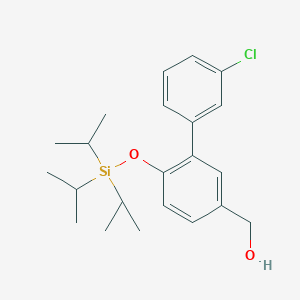

![N'-[2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]cyclohexanecarbohydrazide](/img/structure/B13805070.png)
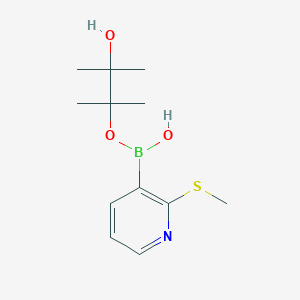
![N-((4-Methylphenyl)sulphonyl)-4-[3-(thien-2-YL)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide](/img/structure/B13805079.png)

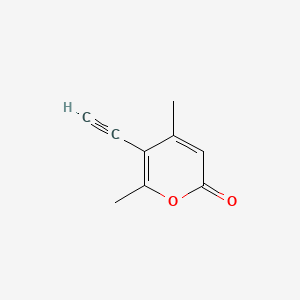
![Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate](/img/structure/B13805102.png)
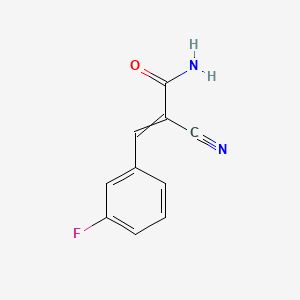
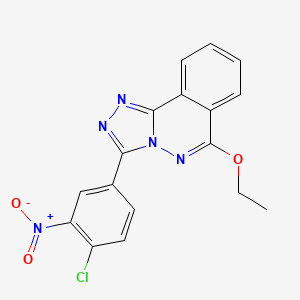
![Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI)](/img/structure/B13805115.png)
![N-[2-[(2-Chloro-6-cyano-4-nitrophenyl)azo]-5-[(3-methoxybutyl)(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B13805125.png)

